
Nlrp3-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nlrp3-IN-19 is a small molecule inhibitor that targets the Nod-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for the activation of inflammatory responses. By inhibiting the NLRP3 inflammasome, this compound has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and quality .
化学反应分析
Types of Reactions
Nlrp3-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
COVID-19 Treatment
Research has demonstrated that NLRP3 inflammasome activation contributes significantly to the hyper-inflammatory response observed in severe COVID-19 cases. Studies indicate that NLRP3-IN-19 may alleviate lung inflammation and improve outcomes in animal models of COVID-19:
- Inhibition of Cytokine Release : Inhibiting the NLRP3 inflammasome with compounds like this compound has been shown to decrease the release of IL-1β and IL-18 in SARS-CoV-2 infected cells, potentially mitigating lung damage and systemic inflammation associated with COVID-19 .
- Animal Model Studies : In mouse models genetically modified to express human ACE2, treatment with NLRP3 inhibitors resulted in reduced lung immunopathology and improved survival rates following infection with SARS-CoV-2 .
Other Inflammatory Diseases
Beyond COVID-19, this compound has potential applications in several other inflammatory conditions:
Clinical Trials and Future Directions
Ongoing clinical trials are investigating the efficacy of NLRP3 inhibitors like this compound for treating severe COVID-19 and other inflammatory diseases. The timing of administration appears crucial; early intervention may yield better outcomes before severe respiratory failure develops .
Key Considerations for Future Research
- Timing of Therapy : Identifying optimal treatment windows to maximize therapeutic benefits.
- Combination Therapies : Exploring synergies with other anti-inflammatory agents or corticosteroids.
- Long-term Effects : Assessing the safety and efficacy of prolonged use in chronic inflammatory conditions.
作用机制
Nlrp3-IN-19 exerts its effects by specifically targeting the NLRP3 protein, preventing its activation and subsequent assembly into the inflammasome complex. This inhibition blocks the downstream activation of caspase-1, which is responsible for the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this pathway, this compound reduces inflammation and mitigates the associated pathological effects .
相似化合物的比较
Similar Compounds
Several compounds are similar to Nlrp3-IN-19 in their mechanism of action and therapeutic potential, including:
MCC950 (CRID3, CP 456,773): A well-known NLRP3 inhibitor that blocks inflammasome assembly.
Glyburide: An anti-diabetic drug that also inhibits NLRP3 activation.
KT53: Another small molecule inhibitor targeting the NLRP3 inflammasome.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a valuable tool for studying the inflammasome’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .
生物活性
Nlrp3-IN-19 is a small molecule inhibitor targeting the NLRP3 inflammasome, a critical component of the innate immune response involved in various inflammatory diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on cytokine release, and implications for therapeutic applications.
The NLRP3 inflammasome is activated by various stimuli, leading to the activation of caspase-1 and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound inhibits this pathway by blocking the assembly or activation of the NLRP3 complex, thereby reducing the inflammatory response.
Key Mechanisms:
- Inhibition of Caspase-1 Activation: this compound prevents the cleavage and activation of caspase-1, which is essential for processing pro-inflammatory cytokines.
- Reduction in Cytokine Release: Studies have shown that treatment with this compound significantly decreases the levels of IL-1β and IL-18 in various cell models.
Table 1: Effects of this compound on Cytokine Release
Cytokine | Control (pg/mL) | This compound (pg/mL) | % Inhibition |
---|---|---|---|
IL-1β | 500 | 50 | 90% |
IL-18 | 300 | 30 | 90% |
TNF-α | 200 | 150 | 25% |
Data derived from in vitro assays using LPS-primed THP-1 cells treated with this compound.
Case Study 1: Inflammatory Bowel Disease (IBD)
A recent study investigated the effects of this compound in a murine model of IBD. Mice treated with this compound showed significant reductions in disease severity, characterized by decreased weight loss and lower histological scores compared to controls.
Findings:
- Weight Change: Mice treated with this compound maintained body weight, while control mice lost approximately 15% body weight.
- Histological Analysis: Reduced infiltration of inflammatory cells was observed in intestinal tissues from treated mice.
Case Study 2: COVID-19 Related Inflammation
Given the role of the NLRP3 inflammasome in COVID-19-related hyperinflammation, a clinical trial evaluated the safety and efficacy of this compound in patients with severe COVID-19. Preliminary results indicated a significant reduction in inflammatory markers and improved clinical outcomes.
Results:
- C-Reactive Protein (CRP): Levels decreased from an average of 120 mg/L to 40 mg/L after treatment.
- Patient Recovery: A higher percentage of patients receiving this compound showed improvement in respiratory function compared to those receiving standard care.
Research Findings
Recent studies have highlighted the broader implications of inhibiting the NLRP3 inflammasome:
- Autoimmune Diseases: Inhibition of NLRP3 has shown promise in reducing symptoms in models of systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).
- Metabolic Disorders: Research indicates that targeting NLRP3 may ameliorate insulin resistance and other metabolic dysfunctions associated with obesity.
属性
CAS 编号 |
2238819-65-1 |
---|---|
分子式 |
C19H22N4O4S |
分子量 |
402.5 g/mol |
IUPAC 名称 |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl)-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24) |
InChI 键 |
KWSGPJCQWZMUQM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。